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Abstract
Carisbamate (formerly known as YKP509 or RWJ-333369) is an investigational

neuromodulatory agent with demonstrated anticonvulsant properties. This technical guide

provides a comprehensive overview of the pharmacological profile of Carisbamate and its

known metabolites, synthesizing data from preclinical and clinical studies. The primary

mechanism of action involves the modulation of voltage-gated ion channels, leading to a

reduction in neuronal hyperexcitability. This document details its pharmacodynamic effects,

pharmacokinetic properties across various populations, and summarizes key clinical trial

outcomes. Methodologies for pivotal experiments are described, and its impact on neuronal

signaling pathways is visually represented.

Introduction
Carisbamate, chemically known as (S)-2-O-carbamoyl-1-o-chlorophenyl-ethanol, is a novel

compound that has been investigated for the treatment of epilepsy, particularly for difficult-to-

treat conditions such as Lennox-Gastaut syndrome (LGS) and partial-onset seizures.[1][2]

Structurally similar to felbamate, Carisbamate has shown a broad spectrum of anticonvulsant

activity in preclinical models.[3] This guide aims to provide a detailed technical summary of its

pharmacological characteristics to inform further research and development.
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Pharmacodynamics: Mechanism of Action
The anticonvulsant effects of Carisbamate are primarily attributed to its modulation of neuronal

ion channels, leading to a reduction in neuronal firing.[4][5]

Inhibition of Voltage-Gated Sodium Channels (VGSCs)
Carisbamate produces a concentration-, voltage-, and use-dependent inhibition of voltage-

gated sodium channels, with a notable effect on the Nav1.2 isoform, which is highly expressed

in the hippocampus.[1][6][7] This inhibition stabilizes the inactivated state of the sodium

channel, thereby reducing the repetitive firing of action potentials that is characteristic of

seizure activity.[6][7]

Modulation of Voltage-Gated Calcium Channels (VGCCs)
Carisbamate has been shown to inhibit T-type voltage-gated calcium channels, specifically the

Cav3.1 isoform.[8] This action is significant as T-type calcium channels are implicated in the

generation of burst firing in thalamocortical neurons, a key electrophysiological feature of

absence seizures.[9] By blocking these channels, Carisbamate can reduce calcium influx and

subsequent neuronal hyperexcitability.[8]

Effects on Neurotransmitter Systems
Preclinical studies indicate that Carisbamate can reduce glutamatergic transmission via a

presynaptic, action-potential-dependent mechanism.[1][10] This antiglutamatergic effect

contributes to its overall anticonvulsant profile by dampening excitatory synaptic transmission.

[1]

The following diagram illustrates the proposed mechanism of action of Carisbamate at the

neuronal level.
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Proposed Mechanism of Action of Carisbamate

Presynaptic Terminal

Postsynaptic Neuron

Carisbamate

Nav1.2 Channel

Inhibits

Cav3.1 Channel

Inhibits

Vesicle Fusion

Depolarization Ca2+ Influx

Action Potential
Propagation

Glutamate Release

Glutamate Receptors
(AMPA/NMDA)

Binds to

Postsynaptic
Depolarization

Leads to

Reduced Neuronal
Excitability

Reduced due to
Carisbamate's

presynaptic effect

Click to download full resolution via product page

Mechanism of Carisbamate at the Synapse.
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Pharmacokinetics
Carisbamate is orally administered and undergoes extensive metabolism.[8][11] Its

pharmacokinetic profile has been characterized in various populations.

Absorption and Distribution
Carisbamate is readily absorbed after oral administration, with time to peak plasma

concentration (Tmax) typically observed between 1 to 3 hours.[1] It exhibits moderate plasma

protein binding (40-43%).[12]

Metabolism and Elimination
The primary route of metabolism for Carisbamate is through glucuronidation mediated by

uridine diphosphate glucuronosyltransferase (UGT) enzymes, with minimal first-pass hepatic

metabolism.[1] This results in the formation of R- and S-O-glucuronide metabolites.[13] The

pharmacological activity of these metabolites has not been extensively characterized in publicly

available literature. Carisbamate has a plasma elimination half-life of approximately 12 hours,

which allows for twice-daily dosing.[1]

The following diagram outlines the metabolic pathway of Carisbamate.
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Metabolic Pathway of Carisbamate
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Carisbamate Metabolism.

Pharmacokinetic Parameters
The tables below summarize the key pharmacokinetic parameters of Carisbamate from various

studies.

Table 1: Pharmacodynamic Parameters of Carisbamate
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Parameter Target Value
Species/Syste
m

Reference

IC50
Nav1.2 Sodium

Channel

68 µM (at -67

mV)
Rat (in vitro) [6][7]

Inhibition
Cav3.1 T-type

Calcium Channel

Significant at 100

µM

Human

embryonic

kidney (HEK)

cells

[8]

Table 2: Pharmacokinetic Parameters of Carisbamate in Healthy Adults

Populatio
n

Dose
Cmax
(ng/mL)

Tmax (hr)
AUC
(ng·hr/mL
)

t1/2 (hr)
Referenc
e

Japanese
250 mg

single dose
2590 1.5 28400 11.5 [14]

Caucasian
250 mg

single dose
2220 2.0 22100 12.8 [14]

Elderly (65-

74 years)

100 mg

single dose

(IR)

Similar to

non-elderly
-

Similar to

non-elderly

Similar to

non-elderly
[12][15]

Elderly

(≥75 years)

100 mg

single dose

(IR)

Similar to

non-elderly
-

Similar to

non-elderly

Similar to

non-elderly
[12][15]

Table 3: Pharmacokinetic Parameters of Carisbamate in Patient Populations
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Populatio
n

Dose Cmax Tmax (hr) AUC t1/2 (hr)
Referenc
e

Pediatric

LGS (6 to

<12 years)

60 mg/day

starting

dose

Dose-

proportiona

l

1-2

Dose-

proportiona

l

- [16]

Adult LGS

(≥18 years)

200

mg/day

starting

dose

Dose-

proportiona

l

1-2

Dose-

proportiona

l

- [16]

Mild

Hepatic

Impairment

200 mg

single dose

~94% of

normal
-

~116% of

normal
- [13]

Moderate

Hepatic

Impairment

200 mg

single dose

~118% of

normal
-

~207% of

normal

21 (vs. 11

in normal)
[13]

Drug Interactions
Co-administration with enzyme-inducing antiepileptic drugs such as carbamazepine, phenytoin,

and phenobarbital can increase the clearance of Carisbamate.[1]

Clinical Efficacy and Safety
Carisbamate has been evaluated in several clinical trials for its efficacy and safety as an

adjunctive therapy for epilepsy.

Partial-Onset Seizures
Four randomized controlled trials (NCT00228969, NCT00740623, NCT00425282,

NCT00433667) involving 2211 participants evaluated Carisbamate as an add-on therapy for

drug-resistant focal epilepsy.[1] The pooled results showed that Carisbamate was associated

with a significantly higher responder rate (≥50% reduction in seizure frequency) compared to

placebo (Risk Ratio: 1.36).[1][17]
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Lennox-Gastaut Syndrome (LGS)
A Phase 3 clinical trial (NCT05219617, LGS DISCOVER study) is currently ongoing to evaluate

the efficacy and safety of Carisbamate as an adjunctive treatment for seizures associated with

LGS in children and adults.[3][18]

Adverse Events
The most commonly reported adverse events in clinical trials include dizziness, somnolence,

and headache.[1][9]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Ion
Channel Analysis
The following provides a generalized protocol for whole-cell patch-clamp recordings to assess

the effect of Carisbamate on voltage-gated sodium or calcium channels, based on standard

methodologies.[11][16][19]

Objective: To measure ionic currents through Nav1.2 or Cav3.1 channels in the presence and

absence of Carisbamate.

Cell Preparation:

Culture cells expressing the ion channel of interest (e.g., HEK-293 cells stably transfected

with Nav1.2 or Cav3.1).

Plate cells on glass coverslips 24-48 hours before recording.

Solutions:

External Solution (for Nav1.2): (in mM) 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10

Glucose; pH adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (for Nav1.2): (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES; pH

adjusted to 7.2 with CsOH.
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External Solution (for Cav3.1): (in mM) 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose; pH

adjusted to 7.4 with TEA-OH.

Internal (Pipette) Solution (for Cav3.1): (in mM) 120 Cs-methanesulfonate, 10 EGTA, 10

HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.

Recording Procedure:

Place a coverslip with cells in the recording chamber on the stage of an inverted microscope

and perfuse with the appropriate external solution.

Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ

when filled with the internal solution.

Approach a selected cell with the recording pipette and apply gentle suction to form a high-

resistance (>1 GΩ) seal (cell-attached configuration).

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-

cell configuration.

Clamp the membrane potential at a holding potential (e.g., -100 mV for Nav1.2, -110 mV for

Cav3.1).

Apply voltage protocols to elicit channel activation and inactivation (e.g., depolarizing steps

to various potentials).

Record baseline currents.

Perfuse the chamber with the external solution containing various concentrations of

Carisbamate and repeat the voltage protocols to measure the drug's effect on the ionic

currents.

The following diagram illustrates a typical experimental workflow for evaluating Carisbamate's

effect on ion channels.
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Experimental Workflow: Patch-Clamp Analysis of Carisbamate
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Workflow for Patch-Clamp Experiments.
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Conclusion
Carisbamate is a promising investigational antiepileptic drug with a multi-faceted mechanism of

action, primarily targeting voltage-gated sodium and T-type calcium channels, and reducing

glutamatergic neurotransmission. It exhibits a predictable pharmacokinetic profile, although its

clearance can be influenced by co-administered enzyme-inducing drugs. Clinical trials have

demonstrated its potential efficacy as an adjunctive therapy for partial-onset seizures, with

ongoing research into its utility for Lennox-Gastaut syndrome. Further investigation into the

pharmacological activity of its metabolites is warranted to fully elucidate its disposition and

overall therapeutic effect. This comprehensive guide provides a foundation for researchers and

clinicians interested in the continued development and potential application of Carisbamate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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